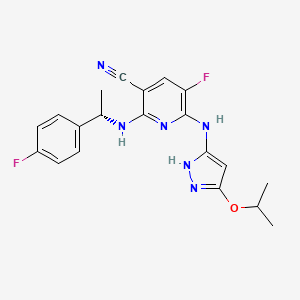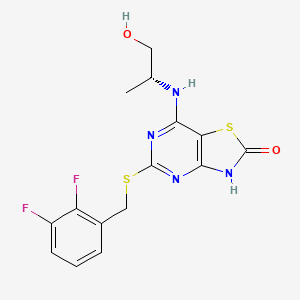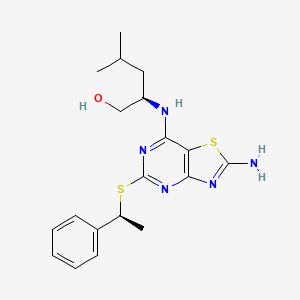![molecular formula C8H9N5O2 B1666302 1,3,6-三甲基嘧啶并[5,4-e][1,2,4]三嗪-5,7-二酮 CAS No. 32502-62-8](/img/structure/B1666302.png)
1,3,6-三甲基嘧啶并[5,4-e][1,2,4]三嗪-5,7-二酮
描述
GNF-PF-2272是一种在疟疾药物发现领域引起关注的化合物。 它以其靶向疟疾寄生虫恶性疟原虫中多种必需蛋白的潜力而闻名,使其成为克服耐药性的有希望的候选药物 .
科学研究应用
GNF-PF-2272在科学研究中具有多种应用,特别是在疟疾药物发现领域。 由于它能够靶向恶性疟原虫中的多种必需蛋白,因此它已被确定为一种潜在的抗疟疾药物 . 这使得它成为研究耐药机制和开发新治疗策略的宝贵工具。 此外,其独特的结构和反应性使其在各种化学和生物学研究应用中发挥作用 .
作用机制
GNF-PF-2272的作用机制涉及靶向恶性疟原虫中的多种必需蛋白。这种多药理学方法降低了寄生虫对抗该化合物产生耐药性的可能性。 所涉及的具体分子靶点和途径包括各种激酶和其他对寄生虫存活和复制至关重要的必需蛋白 .
生化分析
Biochemical Properties
1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione interacts with protein disulfide isomerase (PDI), a protein that plays a crucial role in protein folding . By inhibiting PDI, this compound can disrupt protein homeostasis within the cell, potentially leading to cell death .
Cellular Effects
In vitro studies have shown that 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione exhibits cytotoxic activity against human lung carcinoma (A549) cell line . This suggests that it may influence cell function by disrupting protein folding processes, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,3,6-Trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione involves the inhibition of protein disulfide isomerase (PDI) . This inhibition disrupts the protein folding process, which can lead to the accumulation of misfolded proteins and induce cell death .
准备方法
GNF-PF-2272的合成路线和反应条件在公开文献中没有详细说明。 已知该化合物属于一系列嘧啶三嗪二酮衍生物,这表明其合成涉及该核心结构的形成 . 这种化合物的工业生产方法通常涉及多步骤有机合成、纯化和表征过程。
化学反应分析
GNF-PF-2272经历各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。常用试剂包括高锰酸钾或过氧化氢等氧化剂。
还原: 此反应涉及添加氢气或去除氧气。常用试剂包括硼氢化钠或氢化铝锂等还原剂。
取代: 此反应涉及用另一个原子或原子基团替换一个原子或原子基团。常用试剂包括卤素或亲核试剂。
相似化合物的比较
GNF-PF-2272类似于其他嘧啶三嗪二酮衍生物,例如GNF-PF-1389、GNF-PF-70和GNF-PF-3072 . 这些化合物具有相似的核心结构和作用机制,但它们在特定靶点和功效方面可能有所不同。 GNF-PF-2272的独特之处在于它能够同时靶向多种必需蛋白,使其与其他化合物相比成为克服耐药性的更强大候选药物 .
属性
IUPAC Name |
1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4-9-5-6(13(3)11-4)10-8(15)12(2)7(5)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHNWKHOFNPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=O)N(C(=O)C2=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332002 | |
| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14726526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32502-62-8 | |
| Record name | 3-Methyltoxoflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032502628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6-trimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLTOXOFLAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE4E342X6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-[(3R)-3-(3,5-difluorophenyl)-3-(4-methylsulfonylphenyl)propyl]piperidin-4-yl]-N-ethyl-2-(4-methylsulfonylphenyl)acetamide](/img/structure/B1666223.png)


![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)

![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)





